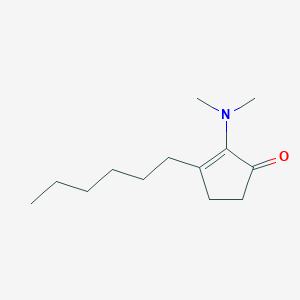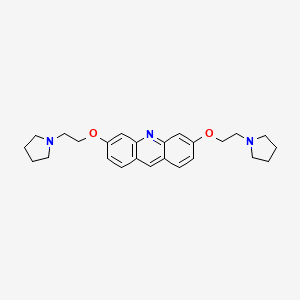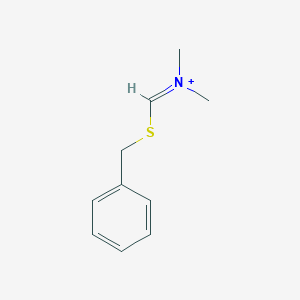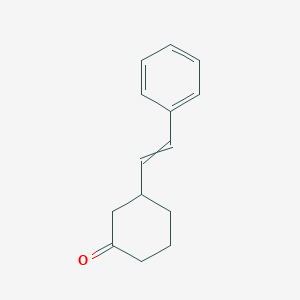![molecular formula C9H6N2S B14402708 5,9-Methano[1,3]thiazolo[4,5-d]azocine CAS No. 88084-55-3](/img/structure/B14402708.png)
5,9-Methano[1,3]thiazolo[4,5-d]azocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Methano[1,3]thiazolo[4,5-d]azocine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Methano[1,3]thiazolo[4,5-d]azocine typically involves the cyclization of thioamides with appropriate reagents. One classical method involves the Jacobsen cyclization of thioamide to form the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . This reaction is carried out using aqueous potassium ferricyanide as an oxidant. Further N-methylation and condensation with aldehydes can yield conjugated products suitable for nonlinear optical applications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5,9-Methano[1,3]thiazolo[4,5-d]azocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and azocine rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide is commonly used as an oxidant.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or amines.
Applications De Recherche Scientifique
5,9-Methano[1,3]thiazolo[4,5-d]azocine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5,9-Methano[1,3]thiazolo[4,5-d]azocine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to the modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds share a similar fused ring system and are known for their high oxidation stability and charge carrier mobility.
Thiazolo[5,4-d]thiazoles: Another class of compounds with similar structural features and applications in organic electronics.
Uniqueness
5,9-Methano[1,3]thiazolo[4,5-d]azocine is unique due to its specific ring fusion and the presence of both thiazole and azocine moieties. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
88084-55-3 |
|---|---|
Formule moléculaire |
C9H6N2S |
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
3-thia-5,9-diazatricyclo[6.3.1.02,6]dodeca-1,4,6,8,10-pentaene |
InChI |
InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)9-8(4-7)11-5-12-9/h1-2,4-5H,3H2 |
Clé InChI |
CGGVGOKYUNWFBX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C(=CC1=NC=C2)N=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)

methyl}-1H-imidazole](/img/structure/B14402672.png)


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)



